molecular formula C15H14O5 B2965699 methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate CAS No. 304675-01-2

methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

Cat. No.: B2965699
CAS No.: 304675-01-2
M. Wt: 274.272
InChI Key: TZOPIYANPLGYBB-UHFFFAOYSA-N
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Description

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a chromenone derivative characterized by a fused cyclopentane-chromen ring system. The compound features a 4-oxo group on the cyclopenta[c]chromen scaffold and a methyl ester-linked acetoxy substituent at the 7-position.

Properties

IUPAC Name

methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-14(16)8-19-9-5-6-11-10-3-2-4-12(10)15(17)20-13(11)7-9/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPIYANPLGYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and influence cellular signaling pathways . Detailed studies on its molecular targets are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (C₁₄H₁₄O₅, MW 274.26) shares a similar acetoxy backbone but replaces the methyl ester with an ethyl group. This substitution slightly increases molecular weight and may alter lipophilicity, influencing bioavailability .
  • tert-Butyl Esters :
    tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate (C₂₃H₂₁F₃O₅, MW 434.41) introduces a bulky tert-butyl group and a trifluoromethyl substituent, significantly enhancing steric bulk and electron-withdrawing effects. Such modifications are often employed to improve metabolic stability .

Core Scaffold Modifications

  • Cyclohexa[c]chromen Derivatives :
    Butyl 2-({4-methyl-6-oxo-7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetate (C₁₉H₂₄O₅, MW 332.39) expands the fused ring system from cyclopentane to cyclohexane, increasing hydrophobicity and molecular weight. This alteration could impact binding affinity in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity Key Substituents CAS Number Reference
This compound C₁₆H₁₄O₅ 286.28 95% Methyl ester, 4-oxo Not provided
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ 274.26 95% Ethyl ester, 4-methyl 840514-13-8
2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoic acid C₁₆H₁₆O₅ 288.30 95% Propanoic acid, 6-methyl 307548-90-9
tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₃H₂₁F₃O₅ 434.41 95% tert-Butyl ester, trifluoromethyl, phenyl 449741-41-7

Key Observations :

  • Molecular Weight : The tert-butyl derivative (MW 434.41) is ~50% heavier than the methyl ester (MW 286.28), primarily due to the trifluoromethyl and phenyl groups.
  • Purity : All compounds listed exhibit 95% purity, suggesting standardized synthesis protocols .

Biological Activity

Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a coumarin derivative characterized by its unique cyclopenta[c]chromene structure. This compound has garnered attention for its potential biological activities, which are essential for various therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H14O5
  • Molecular Mass : Approximately 274.27 g/mol
  • Structure : Contains a cyclopenta[c]chromene moiety and an acetate group, enhancing its solubility and reactivity.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Antimicrobial Properties : Coumarin derivatives have been studied for their ability to inhibit the growth of various microorganisms, suggesting potential applications in treating infections.
  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. For instance, a study highlighted that derivatives of coumarin can effectively inhibit AChE with IC50 values as low as 2.7 µM .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Pechmann Condensation : This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form the chromenone core.
  • Diels-Alder Reaction : This step introduces the cyclopentane ring by reacting a diene with a dienophile.
  • Esterification : The final step entails esterifying the hydroxyl group with methyl acetate under acidic conditions.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of various coumarin derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity comparable to established antioxidants.

Acetylcholinesterase Inhibition Study

In another investigation focused on Alzheimer’s disease treatments, researchers synthesized a series of coumarin-based compounds and assessed their AChE inhibitory activities. This compound was included in this study due to its structural similarities to effective inhibitors. The findings suggested that it could serve as a lead compound for further development in neuroprotective therapies .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yloxy]acetateC19H22OEnhanced lipophilicity due to tert-butyl group
Ethyl 2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen -7-yloxy)acetateC17H18O5Ethyl group substitution affecting solubility
Cyclohexyl 2-{6-methyl -4 -oxo -1 H , 2 H , 3 H , 4 H -cyclopenta [c] chromen -7 -yloxy} acetateC19H22O5Cyclohexyl group impacting sterics and reactivity

Q & A

Q. What are optimized synthetic routes for methyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate, and how can reaction yields be improved?

Methodological Answer: A common approach involves nucleophilic substitution between the hydroxyl group of the cyclopenta[c]chromenone core and methyl chloroacetate. Key steps include:

  • Base Selection: Use anhydrous potassium carbonate (K₂CO₃) in dry DMF to deprotonate the hydroxyl group and activate the reaction .
  • Temperature Control: Stirring at 80°C for 10–12 hours maximizes yield while minimizing side reactions .
  • Purification: Recrystallization from ethanol or methanol removes unreacted starting materials and byproducts, achieving yields >80% .
    Troubleshooting: If yields are low (<40%), consider replacing K₂CO₃ with stronger bases like NaH or optimizing solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • X-ray Crystallography: Resolves the 3D structure, confirming the cyclopenta[c]chromenone scaffold and ester linkage geometry .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.1–2.5 ppm (cyclopentane protons), δ 4.6–5.0 ppm (ester methylene), and δ 6.8–7.2 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR: A carbonyl signal near δ 170 ppm verifies the ester group .
  • IR Spectroscopy: Absorbance at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) are diagnostic .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, particularly its persistence in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :

  • Phase 1 (Lab Studies):
    • Hydrolysis Stability: Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via HPLC .
    • Photolysis: Expose to UV light (λ = 254–365 nm) to assess sunlight-driven breakdown .
  • Phase 2 (Ecotoxicology):
    • Daphnia magna Assays: Test acute toxicity (48-hour LC₅₀) and chronic effects on reproduction .
    • Bioaccumulation: Measure log Kow values using shake-flask methods to predict lipid solubility .

Q. How can contradictions in bioactivity data (e.g., conflicting cytotoxicity results) be resolved?

Methodological Answer:

  • Control for Compound Purity: Ensure >95% purity via HPLC and confirm absence of residual solvents (e.g., DMF) that may skew bioassays .
  • Assay Standardization:
    • Use MTT or resazurin assays with consistent cell lines (e.g., HeLa or MCF-7) and exposure times (24–72 hours) .
    • Include positive controls (e.g., doxorubicin) to validate assay sensitivity .
  • Mechanistic Follow-Up: Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) to distinguish general toxicity from targeted effects .

Q. What strategies are recommended for evaluating the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures and optimize storage conditions (e.g., –20°C for long-term stability) .
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate absorbance in the 300–400 nm range .
  • Humidity Control: Use desiccants (silica gel) to prevent ester hydrolysis in humid environments .

Q. How can this compound be utilized in enzyme-substrate interaction studies, particularly for oxidoreductases?

Methodological Answer:

  • Docking Simulations: Model the compound against target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to predict binding modes .
  • Kinetic Assays: Monitor enzyme activity via spectrophotometry (e.g., NADPH oxidation at 340 nm) in the presence of varying compound concentrations .
  • Competitive Inhibition Tests: Compare IC₅₀ values with known inhibitors to elucidate mechanism .

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